molecular formula C14H24N2O2 B4900110 (2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine

Cat. No. B4900110
M. Wt: 252.35 g/mol
InChI Key: UGGKKZVHUKGVAM-UHFFFAOYSA-N
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Description

(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine, commonly known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a derivative of phenylethylamine, a natural neurotransmitter in the human brain that plays a crucial role in regulating mood, cognition, and behavior. DMPEA has been studied extensively for its ability to modulate the activity of certain neurotransmitter systems, which could have implications for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

DMPEA is thought to exert its effects through the modulation of various neurotransmitter systems, including the dopamine, norepinephrine, and serotonin systems. DMPEA has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which could contribute to its antidepressant and anxiolytic effects. DMPEA has also been shown to modulate the activity of certain serotonin receptors, which could have implications for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
DMPEA has been shown to have a number of biochemical and physiological effects, including:
1. Increased neurotransmitter release: DMPEA has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, in certain brain regions.
2. Modulation of neurotransmitter receptors: DMPEA has been shown to modulate the activity of certain neurotransmitter receptors, including serotonin receptors.
3. Neuroprotection: DMPEA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DMPEA has a number of advantages and limitations for use in lab experiments. Some of the advantages of DMPEA include:
1. High potency: DMPEA is a highly potent compound, which means that it can be used in low concentrations in lab experiments.
2. Specificity: DMPEA has been shown to have specific effects on certain neurotransmitter systems, which makes it a useful tool for studying the role of these systems in various physiological and pathological processes.
3. Low toxicity: DMPEA has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments.
Some of the limitations of DMPEA include:
1. Limited availability: DMPEA is not widely available, which can make it difficult to obtain for use in lab experiments.
2. Lack of clinical data: While DMPEA has shown promise in animal models, there is a lack of clinical data on its safety and efficacy in humans.
3. Limited research: There is still relatively limited research on DMPEA, which makes it difficult to fully understand its potential applications and limitations.

Future Directions

There are a number of future directions for research on DMPEA. Some of these include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of DMPEA in humans.
2. Mechanistic studies: More mechanistic studies are needed to fully understand the molecular mechanisms underlying DMPEA's effects on neurotransmitter systems.
3. Development of analogs: The development of analogs of DMPEA could lead to the development of compounds with improved potency, specificity, and safety.
4. Combination therapy: DMPEA could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential side effects.
5. Applications in other fields: DMPEA could have potential applications in other fields, such as agriculture and food science, due to its ability to modulate certain physiological processes.

Synthesis Methods

DMPEA is synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form the final product, (2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine.

Scientific Research Applications

DMPEA has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the research areas where DMPEA has shown promise include:
1. Depression: DMPEA has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are known to be involved in the regulation of mood. Studies have suggested that DMPEA may have antidepressant effects, although further research is needed to confirm these findings.
2. Anxiety: DMPEA has been shown to have anxiolytic effects in animal models, which could have implications for the treatment of anxiety disorders in humans.
3. Neuroprotection: DMPEA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. These effects are thought to be due to DMPEA's ability to modulate the activity of certain neurotransmitter systems that are involved in the regulation of neuronal survival and function.
4. Addiction: DMPEA has been shown to modulate the activity of certain neurotransmitter systems that are involved in the regulation of reward and motivation. This could have implications for the treatment of addiction, although further research is needed to confirm these findings.

properties

IUPAC Name

N'-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-12-9-13(2)11-14(10-12)18-8-7-17-6-5-16-4-3-15/h9-11,16H,3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGKKZVHUKGVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCNCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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